![molecular formula C15H19ClFNO B4855291 N-{[5-(4-fluorophenyl)-2-furyl]methyl}-2-methylpropan-2-amine hydrochloride](/img/structure/B4855291.png)
N-{[5-(4-fluorophenyl)-2-furyl]methyl}-2-methylpropan-2-amine hydrochloride
Overview
Description
N-{[5-(4-fluorophenyl)-2-furyl]methyl}-2-methylpropan-2-amine hydrochloride, also known as 4F-MPH, is a psychoactive drug that is used for research purposes. It belongs to the class of phenethylamines and is a derivative of methylphenidate. 4F-MPH is a potent stimulant and is known to have similar effects to methylphenidate. It is used in research to study the effects of stimulants on the brain and the body.
Mechanism of Action
The mechanism of action of N-{[5-(4-fluorophenyl)-2-furyl]methyl}-2-methylpropan-2-amine hydrochloride is similar to that of methylphenidate. It works by blocking the reuptake of dopamine and norepinephrine, which leads to an increase in the levels of these neurotransmitters in the brain. This increase in neurotransmitter levels results in the stimulation of the central nervous system, leading to increased alertness, focus, and energy.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-{[5-(4-fluorophenyl)-2-furyl]methyl}-2-methylpropan-2-amine hydrochloride are similar to those of other stimulants. It increases the levels of dopamine and norepinephrine in the brain, leading to increased activity in the central nervous system. This results in increased heart rate, blood pressure, and respiration. It also leads to increased alertness, focus, and energy.
Advantages and Limitations for Lab Experiments
The advantages of using N-{[5-(4-fluorophenyl)-2-furyl]methyl}-2-methylpropan-2-amine hydrochloride in lab experiments are that it is a potent stimulant and has similar effects to methylphenidate. This makes it a useful tool for studying the effects of stimulants on the brain and the body. The limitations of using N-{[5-(4-fluorophenyl)-2-furyl]methyl}-2-methylpropan-2-amine hydrochloride in lab experiments are that it is a psychoactive drug and can have unpredictable effects on the subjects being studied. It is also a controlled substance, which makes it difficult to obtain and use in lab experiments.
Future Directions
There are several future directions for the study of N-{[5-(4-fluorophenyl)-2-furyl]methyl}-2-methylpropan-2-amine hydrochloride. One direction is to investigate the long-term effects of using N-{[5-(4-fluorophenyl)-2-furyl]methyl}-2-methylpropan-2-amine hydrochloride on the brain and the body. Another direction is to study the effects of N-{[5-(4-fluorophenyl)-2-furyl]methyl}-2-methylpropan-2-amine hydrochloride on different neurotransmitter systems and their interactions. Researchers could also investigate the potential therapeutic uses of N-{[5-(4-fluorophenyl)-2-furyl]methyl}-2-methylpropan-2-amine hydrochloride in the treatment of attention deficit hyperactivity disorder (ADHD) and other disorders that affect cognitive function.
Scientific Research Applications
N-{[5-(4-fluorophenyl)-2-furyl]methyl}-2-methylpropan-2-amine hydrochloride is used in scientific research to study the effects of stimulants on the brain and the body. It is used to investigate the mechanisms of action of stimulants and their effects on neurotransmitter systems. Researchers also use N-{[5-(4-fluorophenyl)-2-furyl]methyl}-2-methylpropan-2-amine hydrochloride to study the effects of stimulants on cognitive function, attention, and memory.
properties
IUPAC Name |
N-[[5-(4-fluorophenyl)furan-2-yl]methyl]-2-methylpropan-2-amine;hydrochloride | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FNO.ClH/c1-15(2,3)17-10-13-8-9-14(18-13)11-4-6-12(16)7-5-11;/h4-9,17H,10H2,1-3H3;1H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVMUWXSLIOIWRO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NCC1=CC=C(O1)C2=CC=C(C=C2)F.Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19ClFNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.77 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[[5-(4-fluorophenyl)furan-2-yl]methyl]-2-methylpropan-2-amine;hydrochloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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